2-(4-Ethylcyclohexyl)butanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-Ethylcyclohexyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by a butanoic acid moiety attached to a cyclohexane ring, which is further substituted with an ethyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethylcyclohexyl)butanoic acid can be achieved through several synthetic routes. One common method involves the alkylation of cyclohexanone with ethyl bromide in the presence of a strong base such as sodium hydride to form 4-ethylcyclohexanone. This intermediate is then subjected to a Grignard reaction with butylmagnesium bromide, followed by acidic workup to yield the desired carboxylic acid.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the catalytic hydrogenation of 4-ethylcyclohexanone to form 4-ethylcyclohexanol, which is then oxidized using a suitable oxidizing agent such as potassium permanganate or chromium trioxide to yield the corresponding carboxylic acid.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethylcyclohexyl)butanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxylic acid moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, Grignard reagents.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carboxylic acids or esters.
Scientific Research Applications
2-(4-Ethylcyclohexyl)butanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-Ethylcyclohexyl)butanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The carboxylic acid moiety can form hydrogen bonds and ionic interactions with active sites of enzymes, potentially inhibiting or modulating their activity. The cyclohexane ring and ethyl group contribute to the compound’s overall hydrophobicity, influencing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Cyclohexylbutanoic acid: Lacks the ethyl substitution, resulting in different chemical and physical properties.
4-Methylcyclohexylbutanoic acid: Similar structure but with a methyl group instead of an ethyl group.
Cyclohexylpropanoic acid: Shorter carbon chain compared to 2-(4-Ethylcyclohexyl)butanoic acid.
Uniqueness
This compound is unique due to the presence of the ethyl group on the cyclohexane ring, which can influence its reactivity, binding interactions, and overall properties compared to its analogs.
Properties
Molecular Formula |
C12H22O2 |
---|---|
Molecular Weight |
198.30 g/mol |
IUPAC Name |
2-(4-ethylcyclohexyl)butanoic acid |
InChI |
InChI=1S/C12H22O2/c1-3-9-5-7-10(8-6-9)11(4-2)12(13)14/h9-11H,3-8H2,1-2H3,(H,13,14) |
InChI Key |
YPLIGJDAVFIULS-UHFFFAOYSA-N |
Canonical SMILES |
CCC1CCC(CC1)C(CC)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.